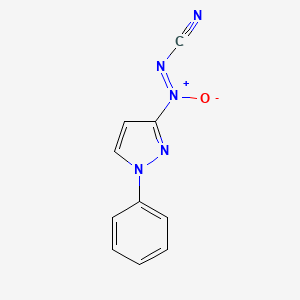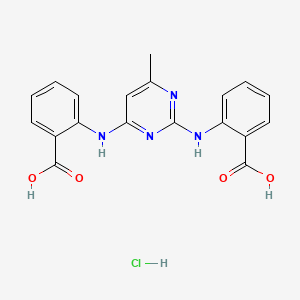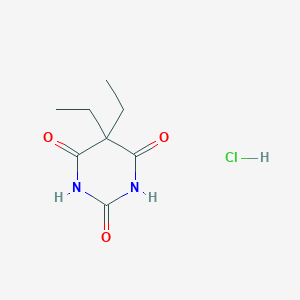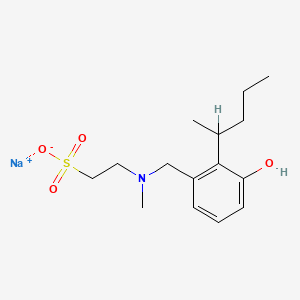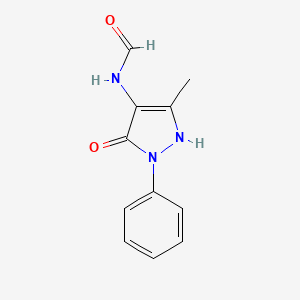
3-(1-Methylethyl)bicyclo(3.2.1)octane-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Methylethyl)bicyclo(321)octane-3-carboxylic acid is a complex organic compound characterized by a bicyclic structure This compound is notable for its unique arrangement of carbon atoms, which forms a bicyclo[321]octane framework The presence of a carboxylic acid group and an isopropyl group further adds to its chemical diversity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methylethyl)bicyclo(3.2.1)octane-3-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. Subsequent functionalization steps introduce the carboxylic acid and isopropyl groups. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and selectivity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions followed by purification processes such as crystallization or chromatography. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-Methylethyl)bicyclo(3.2.1)octane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form derivatives such as esters or anhydrides.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The isopropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation reagents like bromine (Br₂) or chlorine (Cl₂) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield esters, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives .
Wissenschaftliche Forschungsanwendungen
3-(1-Methylethyl)bicyclo(3.2.1)octane-3-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a model compound for studying reaction mechanisms and the effects of steric hindrance in bicyclic systems.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its potential as a building block for drug development, particularly in designing molecules with specific pharmacological profiles.
Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism by which 3-(1-Methylethyl)bicyclo(3.2.1)octane-3-carboxylic acid exerts its effects depends on its specific application. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity. The bicyclic structure can influence the compound’s binding affinity and specificity, affecting its overall biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[3.2.1]octane: Lacks the carboxylic acid and isopropyl groups, making it less functionalized.
Bicyclo[3.3.1]nonane: Has a different ring structure, leading to distinct chemical properties.
Norbornane: Another bicyclic compound with a different arrangement of carbon atoms.
Uniqueness
3-(1-Methylethyl)bicyclo(3.2.1)octane-3-carboxylic acid is unique due to its specific functional groups and the resulting chemical properties. The presence of both a carboxylic acid and an isopropyl group on a bicyclic framework provides a versatile platform for further chemical modifications and applications.
Eigenschaften
CAS-Nummer |
95685-40-8 |
|---|---|
Molekularformel |
C12H20O2 |
Molekulargewicht |
196.29 g/mol |
IUPAC-Name |
3-propan-2-ylbicyclo[3.2.1]octane-3-carboxylic acid |
InChI |
InChI=1S/C12H20O2/c1-8(2)12(11(13)14)6-9-3-4-10(5-9)7-12/h8-10H,3-7H2,1-2H3,(H,13,14) |
InChI-Schlüssel |
JPPGNPOANGPJEE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1(CC2CCC(C2)C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




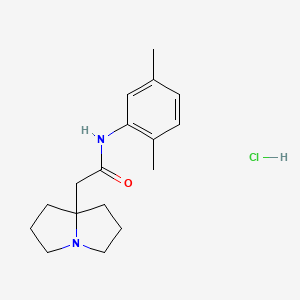
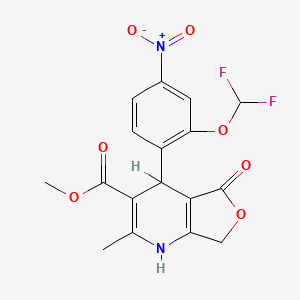
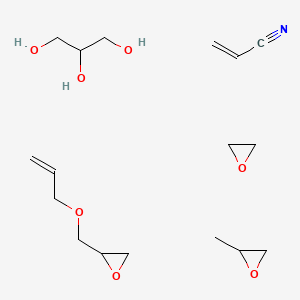

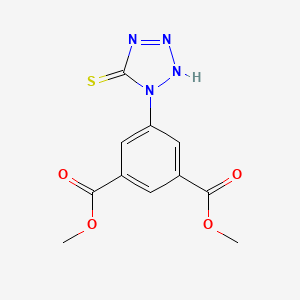
![5-[4-[2-(6-chloro-1H-indol-3-yl)ethyl]piperazin-1-yl]-2,3-dihydro-1,4-benzodioxine-8-carbonitrile](/img/structure/B12768418.png)
